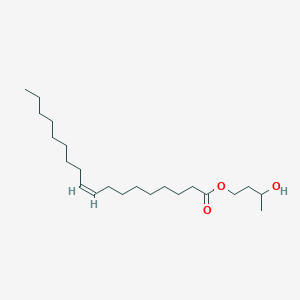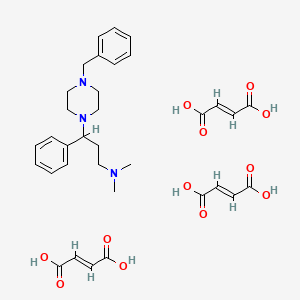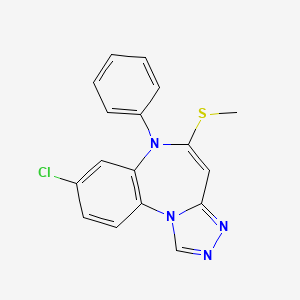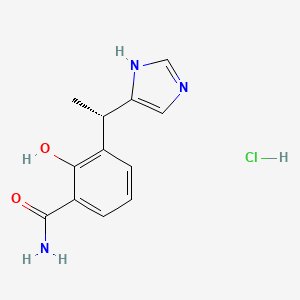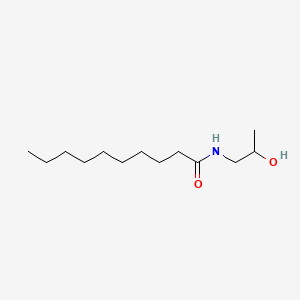
Decanamide, N-(2-hydroxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropyl)decan-1-amide: is a chemical compound with the molecular formula C13H27NO2. It is a solid substance that can appear as white to pale yellow crystals or powder. This compound is known for its use as a surfactant and emulsifier, as well as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)decan-1-amide is typically synthesized by reacting decanoic acid with 2-hydroxypropanol. The reaction involves the formation of an amide bond between the carboxyl group of decanoic acid and the hydroxyl group of 2-hydroxypropanol. The reaction conditions can be optimized based on the specific requirements of the laboratory .
Industrial Production Methods: In industrial settings, the production of N-(2-Hydroxypropyl)decan-1-amide follows similar synthetic routes but on a larger scale. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-Hydroxypropyl)decan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxopropyl)decan-1-amide.
Reduction: Formation of N-(2-aminopropyl)decan-1-amine.
Substitution: Formation of N-(2-chloropropyl)decan-1-amide or similar derivatives
Scientific Research Applications
N-(2-Hydroxypropyl)decan-1-amide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a surfactant and emulsifier in the production of cosmetics, detergents, and other consumer products
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropyl)decan-1-amide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with other molecules, while the hydrophobic decan-1-amide chain interacts with lipid membranes or hydrophobic regions of proteins. These interactions can influence the stability and function of biological molecules and pathways .
Comparison with Similar Compounds
- N-(2-Hydroxypropyl)caprinamide
- N-(2-Hydroxypropyl)capric amide
- N-(2-Hydroxypropyl)decanamide
Comparison: N-(2-Hydroxypropyl)decan-1-amide is unique due to its specific chain length and functional groups, which confer distinct physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity. These differences make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
23054-61-7 |
|---|---|
Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)decanamide |
InChI |
InChI=1S/C13H27NO2/c1-3-4-5-6-7-8-9-10-13(16)14-11-12(2)15/h12,15H,3-11H2,1-2H3,(H,14,16) |
InChI Key |
YQSBEIIQKPQGCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


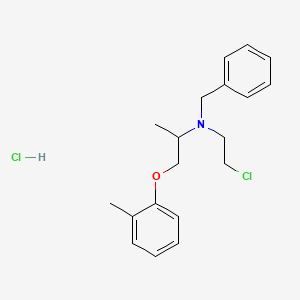
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)

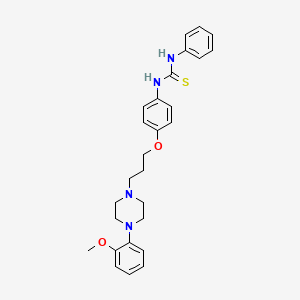
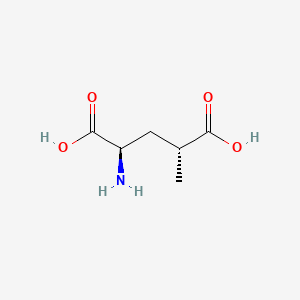
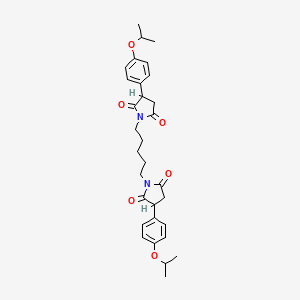
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
